
3-Bromo-5-nitropyridin-4-amine
Overview
Description
3-Bromo-5-nitropyridin-4-amine (CAS: 89284-05-9) is a pyridine derivative featuring a bromine atom at position 3, a nitro group at position 5, and an amine group at position 4. Its molecular formula is C₅H₄BrN₃O₂, with a molecular weight of 217.90 g/mol (calculated). This compound is characterized by its electron-withdrawing nitro group and nucleophilic amine, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications .
The nitro group enhances electrophilic substitution reactivity, while the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitropyridin-4-amine typically involves the nitration of 3-bromo-4-aminopyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available pyridine derivatives. The process includes bromination, followed by nitration and subsequent purification steps to obtain the desired product with high purity .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Reduction Reactions: The major product is 3-Bromo-4,5-diaminopyridine.
Scientific Research Applications
Chemistry
3-Bromo-5-nitropyridin-4-amine serves as a crucial building block in organic synthesis. Its derivatives are used to create complex heterocyclic compounds, which are essential in developing new materials and chemicals.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor . Its ability to interact with specific molecular targets allows researchers to explore its role in biochemical pathways. For instance, studies have shown that derivatives of this compound exhibit antimicrobial and anticancer properties .
Medicine
Research into the medicinal applications of this compound has highlighted its potential in drug development. Compounds derived from it have been studied for their efficacy against various diseases, including cancer. The unique positioning of its functional groups enhances its biological activity, making it a candidate for further pharmaceutical exploration.
Industry
In industrial applications, this compound is utilized in:
- Dyes : It serves as an intermediate in synthesizing various dyes.
- Agrochemicals : The compound is involved in producing herbicides and pesticides.
- Specialty Chemicals : Its derivatives are used in formulating specialty chemicals for diverse applications.
Case Study 1: Antimicrobial Activity
A study published in Pure and Applied Chemistry explored the antimicrobial properties of derivatives of this compound. The results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics .
Case Study 2: Cancer Research
Research conducted by a team at a leading pharmaceutical company investigated the anticancer effects of modified versions of this compound. The findings demonstrated that these compounds could inhibit tumor growth in vitro and showed promise for further development into anticancer drugs.
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
The reactivity and applications of pyridine derivatives depend heavily on substituent positions and electronic properties. Below is a comparative analysis of structurally similar compounds:
Table 1: Key Structural and Electronic Comparisons
Reactivity and Functional Group Interactions
- Nitro vs. Methoxy Groups :
- The nitro group in this compound (electron-withdrawing) facilitates electrophilic aromatic substitution but deactivates the ring toward nucleophilic attack. In contrast, 3-Bromo-5-methoxypyridin-4-amine’s methoxy group (electron-donating) increases ring electron density, enhancing nucleophilic substitution .
- Bromine Reactivity :
Crystallographic and Supramolecular Features
- Hydrogen Bonding: In 5-Bromo-2-chloropyrimidin-4-amine, N–H···N hydrogen bonds form a 2D supramolecular network, critical for stabilizing crystal structures. Similar interactions are less pronounced in this compound due to steric effects from the nitro group .
- Planarity :
- Pyrimidine derivatives (e.g., 5-Bromo-2-chloropyrimidin-4-amine) exhibit higher planarity than pyridine analogues, affecting π-stacking in materials science .
Biological Activity
3-Bromo-5-nitropyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of both bromine and nitro groups on the pyridine ring enhances its chemical reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antitumor properties, supported by data tables and relevant case studies.
The molecular formula for this compound is C₅H₄BrN₃O₂, with a molecular weight of approximately 218.01 g/mol. Its structure includes a pyridine ring substituted with a bromine atom at the 3-position and a nitro group at the 5-position, along with an amino group at the 4-position.
Antimicrobial Activity
Nitro-containing compounds are well-known for their antimicrobial properties. The mechanism of action typically involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, resulting in cellular damage and death. Research has shown that this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi.
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate inhibition | |
Escherichia coli | Significant inhibition | |
Candida albicans | Effective antifungal activity |
Anti-inflammatory Activity
Compounds with nitro groups have been shown to modulate inflammatory responses. In particular, they can inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines. Studies indicate that this compound may have potential as an anti-inflammatory agent.
Case studies reveal that derivatives of nitropyridine compounds exhibit significant inhibition of inducible nitric oxide synthase (iNOS) and COX-2, which are key players in inflammation:
Compound | iNOS Inhibition (%) | COX-2 Inhibition (%) | Reference |
---|---|---|---|
This compound | 45 | 50 | |
Nitrobenzamide Derivative | 60 | 70 |
Antitumor Activity
The antitumor potential of nitro-containing compounds is an area of active research. These compounds can target hypoxic tumor environments effectively. Initial studies have demonstrated that this compound shows moderate cytotoxicity against various cancer cell lines.
Cell Line | Cytotoxicity IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
HeLa (cervical cancer) | 25 | Inhibition of tubulin polymerization | |
MCF7 (breast cancer) | 30 | Induction of apoptosis via mitochondrial pathway |
The biological activity of this compound can be attributed to its ability to undergo reduction reactions, leading to the formation of reactive intermediates that interact with cellular components. The nitro group can be reduced to generate nitroso species, which are implicated in DNA damage and cytotoxicity.
Additionally, the bromine atom may participate in halogen bonding interactions with biological targets, enhancing binding affinity and specificity.
Chemical Reactions Analysis
Reduction Reactions
The nitro group at position 5 undergoes selective reduction to form an amino derivative. Key methods include:
Hydrogenation
Conditions :
-
Catalyst : Palladium on carbon (Pd/C)
-
Solvent : Ethanol or methanol
-
Temperature : 25–60°C under 1–3 atm H₂ gas
Product : 3-Bromo-5-amino-pyridin-4-amine ( ).
Mechanism :
The nitro group is reduced to NH₂ via intermediate nitroso and hydroxylamine species. Electron-withdrawing bromine facilitates reduction by polarizing the nitro group ( ).
Alternative Reductants
-
Iron/Acetic Acid : Reduces nitro to amine but may require longer reaction times ( ).
-
SnCl₂/HCl : Effective but less selective, risking over-reduction of bromine ( ).
Nucleophilic Substitution
The bromine at position 3 is highly susceptible to substitution due to the electron-withdrawing nitro group.
Reaction Parameters
Nucleophile | Conditions | Product | Yield (%) |
---|---|---|---|
Amines | DMF, K₂CO₃, 80°C | 3-Amino-5-nitropyridin-4-amine | 65–85 |
Thiols | EtOH, NaOH, reflux | 3-Sulfanyl-5-nitropyridin-4-amine | 70–90 |
Alkoxides | THF, NaH, 60°C | 3-Alkoxy-5-nitropyridin-4-amine | 50–75 |
Key Findings :
-
Polar aprotic solvents (DMF, DMSO) enhance reaction rates ( ).
-
Steric hindrance from the amino group at position 4 slows substitution ( ).
Nitro-Group Migration
In reactions with amines, unexpected nitro migration from position 5 to 4 occurs under specific conditions:
-
Solvent : DMF or DMSO
-
Base : DBU or KOtBu
Product : 4-Nitro-3-amino-pyridin-5-amine ( ).
Mechanism : Proposed via a diradical intermediate stabilized by resonance with the pyridine ring ( ).
Coupling Reactions
The bromine participates in cross-coupling reactions to form biaryl structures:
Suzuki-Miyaura Coupling
Conditions :
Scope :
-
Aryl boronic acids with electron-donating groups (e.g., -OMe) yield higher conversions (>80%) ().
Oxidation Reactions
The amino group at position 4 can be oxidized to form N-oxides:
Conditions :
Applications :
Stability and Side Reactions
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-Bromo-5-nitropyridin-4-amine?
The synthesis typically involves sequential functionalization of pyridine derivatives. Bromination can be achieved via regioselective halogenation using N-bromosuccinimide (NBS) in acetonitrile, as demonstrated in analogous pyridine systems . Subsequent nitration may require careful control of reaction conditions (e.g., mixed acid systems) to direct nitro-group placement. Palladium-catalyzed amination (e.g., Buchwald-Hartwig) can introduce the amine group, though steric and electronic effects of pre-existing substituents (Br, NO₂) must be optimized .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR resolves substitution patterns; bromine and nitro groups induce distinct deshielding effects. Deuterated DMSO or CDCl₃ is recommended to mitigate tautomerism interference .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, particularly for isotopic patterns from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in regiochemistry and hydrogen bonding .
Q. What safety protocols are essential when handling this compound?
Based on analogous brominated amines, GHS classifications include acute oral toxicity (Category 4), skin irritation (Category 2), and severe eye damage (Category 1). Use PPE (gloves, goggles), work in a fume hood, and store at 0–6°C to prevent decomposition .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination/nitration steps be addressed computationally?
Density Functional Theory (DFT) calculations predict electron density distribution in the pyridine ring, identifying reactive sites. For example, nitration at C5 is favored due to electron-withdrawing effects of adjacent substituents. Experimental validation via competitive reactions or isotopic labeling may resolve contradictions between predicted and observed products .
Q. What strategies mitigate tautomerism-induced contradictions in NMR data for this compound?
- Variable Temperature (VT) NMR : Elevating temperature (e.g., 50–80°C) reduces tautomeric equilibrium, simplifying splitting patterns.
- Solvent Screening : Polar aprotic solvents (DMSO-d₆) stabilize specific tautomers.
- 2D NMR : HSQC and HMBC correlate protons/carbons, distinguishing between tautomeric forms .
Q. How does the nitro group influence the reactivity of this compound in cross-coupling reactions?
The nitro group deactivates the ring, slowing Suzuki-Miyaura couplings. However, its electron-withdrawing nature enhances oxidative addition in Ullmann-type reactions. Optimizing ligand systems (e.g., XPhos) and temperature (80–120°C) improves yields in palladium-catalyzed aminations .
Q. What crystallographic challenges arise in resolving the structure of this compound?
Heavy atoms (Br) enhance X-ray diffraction but require high-resolution data (≤1.0 Å) to resolve positional disorder. SHELXL refines anisotropic displacement parameters, while hydrogen-bonding networks (N–H⋯O/N) stabilize the lattice .
Q. Methodological Considerations
Q. How to design experiments optimizing yield in multi-step syntheses?
- DoE (Design of Experiments) : Vary reaction time, temperature, and catalyst loading to identify critical factors.
- In Situ Monitoring : ReactIR or LC-MS tracks intermediate formation, minimizing side reactions.
- Workup Optimization : Use silica-free extraction for nitro-containing compounds to prevent decomposition .
Q. How to validate purity and stability of this compound under storage conditions?
- HPLC-PDA : Monitor degradation products (e.g., denitration or dehalogenation) over time.
- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition above 150°C suggests refrigeration is critical .
Q. Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points or spectral data?
Properties
IUPAC Name |
3-bromo-5-nitropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDLBXRMNSJEPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407373 | |
Record name | 3-bromo-5-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89284-05-9 | |
Record name | 3-bromo-5-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-bromo-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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